- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,
Cas no 932710-63-9 (4-(di-tert-butylphosphanyl)-N,N-dimethylaniline)
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(Di-tert-butylphosphino)-N,N-dimethylaniline
- (4-Dimethylaminophenyl)di-tert-butylphosphine
- (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine
- [4-(Dimethylamino)phenyl]bis(tert-butyl)phosphine
- 4-ditert-butylphosphanyl-N,N-dimethylaniline
- Bis(di-tert-butyl)-4-dimethylaminophenylphosphine
- DI-TERT-BUTYL(4-DIMETHYLAMINOPHENYL)PHOSPHINE
- N,N-Dimethyl-4-(di-t-butylphosphino)aniline
- A-taPhos
- AMGN-Phos
- Amphos
- APhos
- Bis(di-tert-butyl)-4-dimethylaminophenylphosphine amphos
- 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine (ACI)
- (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine
- [(4-Dimethylaminophenyl)di(tert-butyl)phosphine
- Di(tert-butyl)(4-dimethylaminophenyl)phosphine
- N,N-Dimethyl 4-(di(tert-butyl)phosphino)aniline
- 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline
- CS-W010126
- p-dimethylaminophenyl-di-t-butylphosphine
- 4-ditert-butylphosphanyl-N,N-dimethyl-aniline
- DA-00680
- F10229
- AS-66913
- [4-(N,N-DIMETHYLAMINO)PHENYL]DI-T-BUTYLPHOSPHINE
- APhos, 95%
- EN300-193299
- AKOS016012292
- DTXSID10471005
- [4-(Dimethylamino)phenyl]Bis(tertbutyl)phosphine
- 932710-63-9
- HY-W009410
- C16H28NP
- 4-(di-t-butylphosphino)-N,N-dimethylaniline
- D4531
- Y-200027
- SCHEMBL616862
- (4-(N,N-dimethylamino)phenyl)-di-t-butylphosphine
-
- MDL: MFCD09265102
- Inchi: 1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8/h9-12H,1-8H3
- InChI Key: IQTHEAQKKVAXGV-UHFFFAOYSA-N
- SMILES: C1C(N(C)C)=CC=C(P(C(C)(C)C)C(C)(C)C)C=1
Computed Properties
- Exact Mass: 265.19600
- Monoisotopic Mass: 265.195936895g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Color/Form: No data available
- Melting Point: 65.0 to 69.0 deg-C
- Boiling Point: 349.1±25.0 °C at 760 mmHg
- Flash Point: 164.9±23.2 °C
- PSA: 16.83000
- LogP: 4.45680
- Sensitiveness: 对光、空气敏感.
- Vapor Pressure: No data available
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TY661-1g |
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline |
932710-63-9 | 98% | 1g |
307.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TY661-200mg |
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline |
932710-63-9 | 98% | 200mg |
135.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 677264-1G |
APhos |
932710-63-9 | 1g |
¥820.89 | 2023-11-30 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 677264-5G |
APhos |
932710-63-9 | 5g |
¥2434.42 | 2023-11-30 | ||
| TRC | D492680-50mg |
Amphos |
932710-63-9 | 50mg |
$ 52.00 | 2023-09-07 | ||
| TRC | D492680-100mg |
Amphos |
932710-63-9 | 100mg |
$ 69.00 | 2023-09-07 | ||
| TRC | D492680-500mg |
Amphos |
932710-63-9 | 500mg |
$ 103.00 | 2023-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032676-1g |
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline |
932710-63-9 | 95% | 1g |
¥102 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032676-5g |
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline |
932710-63-9 | 95% | 5g |
¥393 | 2024-05-20 | |
| ChemScence | CS-W010126-5g |
Amphos |
932710-63-9 | >97.0% | 5g |
$90.0 | 2022-04-26 |
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Production Method
Production Method 1
Production Method 2
1.2 Solvents: Water
- Method for synthesizing [4-(N,N-dimethylamino)phenyl]dialkylphosphine, China, , ,
Production Method 3
1.2 Catalysts: Cuprous chloride ; 10 min, -30 °C
1.3 -30 °C; 3 h, -30 °C → 50 °C
- Preparation method of dichlorodi-tert-butyl-4-dimethylaminophenylphosphine palladium, China, , ,
Production Method 4
- N,N-Dimethyl 4-(Di(tert-butyl)-phosphino)aniline (Ata-phos), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-2
Production Method 5
1.2 Reagents: Triethylamine Solvents: Water ; cooled
- Method for preparing di-tert-butyl-4-dimethylaminophenyl phosphine and bis(di-tert-butyl-4- dimethylaminophenyl phosphine) palladium chloride, China, , ,
Production Method 6
- Catalyst-Controlled 1,2- and 1,1-Arylboration of α-Alkyl Alkenyl Arenes, Angewandte Chemie, 2019, 58(6), 1719-1723
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Raw materials
- 4-Bromo-N,N-dimethylaniline
- 4-Chloro-N,N-dimethylaniline
- 4-Iodo-N,N-dimethylaniline
- Bisdi-tert-butyl(4-dimethylaminophenyl)phosphinepalladium(0)
- Di-t-butylchlorophosphine
- Phosphine, bis(1,1-dimethylethyl)-, lithium salt
- 10% Di-t-butylphosphine Hexane Solution
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Preparation Products
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Suppliers
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline
Introduction to 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline (CAS No. 932710-63-9)
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 932710-63-9, is a specialized organophosphorus compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural framework, combines a dimethylamino group with two bulky di-tert-butylphosphanyl substituents, making it a versatile intermediate in the synthesis of complex molecules.
The molecular structure of 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline imparts distinct electronic and steric properties, which are leveraged in various chemical transformations. The presence of the di-tert-butylphosphanyl groups enhances the compound's stability and reactivity, particularly in catalytic processes and ligand design. This has led to its exploration in the development of novel catalysts for organic synthesis, where such phosphorus-containing ligands play a crucial role in facilitating reactions under mild conditions.
In recent years, there has been a growing interest in the application of organophosphorus compounds like 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline in medicinal chemistry. The phosphorus atom's ability to act as a coordinating center allows for the design of chelating agents and metal-organic frameworks (MOFs) with potential therapeutic applications. For instance, studies have demonstrated its utility in constructing phosphine-based ligands that enhance the efficacy of transition metal-catalyzed cross-coupling reactions, which are pivotal in the synthesis of biologically active molecules.
The pharmaceutical relevance of 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline extends to its role as a precursor in the synthesis of pharmacologically relevant compounds. Researchers have investigated its derivatives as potential inhibitors of enzymes involved in metabolic pathways associated with diseases such as cancer and inflammation. The steric hindrance provided by the di-tert-butyl groups can be strategically employed to modulate binding affinities and selectivity, thereby optimizing drug-like properties.
Moreover, the compound's stability under various reaction conditions makes it an attractive candidate for industrial applications. Its resistance to hydrolysis and oxidation allows for its use in multi-step synthetic routes where harsh reagents or prolonged heating periods are required. This stability is particularly valuable in large-scale manufacturing processes where chemical integrity is paramount.
Recent advancements in computational chemistry have further illuminated the potential of 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a rational basis for designing modified derivatives with enhanced binding properties. These computational approaches complement experimental efforts, enabling researchers to predict structural modifications that could improve pharmacological activity.
The synthesis of 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline itself presents an intriguing challenge due to the need for precise control over regioselectivity and stereochemistry. Modern synthetic methodologies, including transition-metal-catalyzed reactions and palladium-mediated coupling processes, have been instrumental in achieving high yields and purity. These techniques not only facilitate access to this compound but also contribute to the broader toolkit available for constructing complex organophosphorus derivatives.
In conclusion, 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline (CAS No. 932710-63-9) represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for advanced chemical syntheses. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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